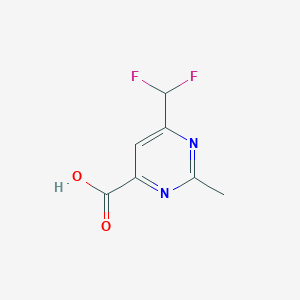

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the pyrimidine ring to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .

Analyse Des Réactions Chimiques

Reduction Reactions

Reduction of the carboxylic acid moiety to a primary alcohol is achievable with strong reducing agents such as lithium aluminum hydride (LiAlH₄). For example:

R–COOHLiAlH4R–CH2OH

The pyrimidine ring and difluoromethyl group are typically unaffected under these conditions .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry. Coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate this transformation. For instance:

R–COOH + R’–NH2EDCl/HOBtR–CONH–R’

This reaction is critical for synthesizing bioactive derivatives, as demonstrated in the development of enzyme inhibitors .

Difluoromethyl Group Reactivity

The difluoromethyl (-CF₂H) group participates in hydrogen bonding and electrophilic substitution. Key reactions include:

Nucleophilic Substitution

Under basic conditions, the difluoromethyl group can act as a leaving group, though this is less common due to fluorine’s high electronegativity. For example:

Ar–CF₂HBaseAr–X(X = nucleophile)

Radical-Mediated Pathways

Phosphonium ylides (e.g., from ClCF₂CO₂Et) generate difluorocarbene intermediates, enabling difluoromethylation of heterocycles :

ClCF₂CO₂Et + PPh₃→:CF₂ + by-products

This mechanism is relevant to synthesizing difluoromethylated pyrimidines .

Pyrimidine Ring Modifications

The pyrimidine core undergoes electrophilic substitutions, primarily at the 5-position due to electron-deficient aromaticity. Documented transformations include:

Halogenation

Chlorination or bromination occurs under halogenating agents (e.g., NBS or SOCl₂):

R–PyrimidineSOCl2R–Cl–Pyrimidine

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki or Sonogashira) enable aryl or alkyne introductions. For example:

R–Br + Ar–B(OH)2Pd catalystR–Ar

These reactions are pivotal for diversifying the pyrimidine scaffold .

Comparative Reactivity Table

Mechanistic Insights

-

Amide Coupling : Activation of the carboxylic acid via EDCl forms an O-acylisourea intermediate, which reacts with amines to yield amides .

-

Difluorocarbene Generation : Decarboxylation of ClCF₂CO₂Et produces :CF₂, which reacts with nucleophiles (e.g., pyrimidine N-oxides) .

-

Electrophilic Substitution : The pyrimidine ring’s electron deficiency directs electrophiles to the 5-position, as shown in halogenation studies .

Applications De Recherche Scientifique

Pharmaceutical Development

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid serves as a crucial building block in synthesizing various pharmaceutical compounds. Its ability to inhibit specific enzymes makes it valuable in drug development.

- Case Study : Similar compounds have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This suggests potential applications in developing treatments for metabolic disorders.

Agrochemical Applications

The compound exhibits herbicidal properties, making it suitable for developing agrochemicals. Its structural characteristics enhance its efficacy against specific plant pests.

- Case Study : Research indicates that pyrimidine derivatives can effectively control weed populations, improving crop yields and sustainability.

Materials Science

In materials science, this compound can be used to create polymers with enhanced properties such as increased thermal stability and chemical resistance.

- Application Example : Its incorporation into polymer matrices has been shown to improve mechanical properties and resistance to degradation under harsh conditions.

Mécanisme D'action

The mechanism of action of 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(Trifluoromethyl)-2-methylpyrimidine-4-carboxylic acid

- 6-(Chloromethyl)-2-methylpyrimidine-4-carboxylic acid

- 6-(Bromomethyl)-2-methylpyrimidine-4-carboxylic acid

Uniqueness

6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications, where such characteristics are highly desirable .

Propriétés

IUPAC Name |

6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKCZUYCTTWCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.